molecular formula C20H16O3 B14598230 2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione CAS No. 61124-64-9

2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione

Cat. No.: B14598230
CAS No.: 61124-64-9
M. Wt: 304.3 g/mol
InChI Key: FCOJKCVTLPWFRA-UHFFFAOYSA-N
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Description

2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione is a complex organic compound featuring a spirocyclic structure. Spirocyclic compounds are characterized by two rings connected through a single atom, which in this case is a carbon atom. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione typically involves the formation of the spirocyclic core through cyclopropanation reactions. One common method is the addition of carbenes to alkenes, which forms the cyclopropane ring . The reaction conditions often include the use of dichlorocarbene generated in situ from chloroform and potassium hydroxide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione involves interactions with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione is unique due to its specific combination of functional groups and spirocyclic structure

Properties

CAS No.

61124-64-9

Molecular Formula

C20H16O3

Molecular Weight

304.3 g/mol

IUPAC Name

2-(4-ethylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione

InChI

InChI=1S/C20H16O3/c1-2-12-7-9-13(10-8-12)17(21)16-11-20(16)18(22)14-5-3-4-6-15(14)19(20)23/h3-10,16H,2,11H2,1H3

InChI Key

FCOJKCVTLPWFRA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2CC23C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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